molecular formula C11H19NO3 B3323463 tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate CAS No. 1638764-30-3

tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate

Cat. No.: B3323463
CAS No.: 1638764-30-3
M. Wt: 213.27
InChI Key: OZNDNCZRIIVTBA-UHFFFAOYSA-N
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Description

Product Overview tert-Butyl N-(1-methyl-3-oxocyclopentyl)carbamate is a high-value chemical intermediate with the molecular formula C 11 H 19 NO 3 and a molecular weight of 213.27 g/mol. Its structure incorporates a tert-butyloxycarbonyl (Boc) protected amine and a reactive 3-oxocyclopentanone scaffold, making it a versatile building block for complex molecule synthesis . Key Features and Research Applications This compound is strategically designed for advanced synthetic chemistry. The Boc carbamate group serves as a robust yet readily removable protecting group for amines, ensuring stability under a wide range of reaction conditions while allowing for deprotection under mild acidic conditions . The presence of the ketone functionality at the 3-position of the methylated cyclopentane ring provides a highly versatile handle for carbon-carbon bond-forming reactions, such as aldol condensations, Wittig reactions, and reductive amination . The orthogonal reactivity of the ketone and the protected amine allows for sequential and selective transformations, positioning this compound as a critical intermediate in multi-step synthetic sequences . Researchers primarily utilize this compound in the construction of complex molecular architectures, including natural products and pharmaceutically active compounds. The cyclopentanone core is a ubiquitous motif in medicinal chemistry, and its functionalization enables access to diverse, three-dimensional structures for biological screening . Handling and Safety For Research Use Only. This product is not intended for diagnostic or therapeutic applications in humans or animals . Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. Researchers should use appropriate personal protective equipment (PPE) and adhere to all laboratory safety guidelines.

Properties

IUPAC Name

tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-11(4)6-5-8(13)7-11/h5-7H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNDNCZRIIVTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for Tert Butyl N 1 Methyl 3 Oxocyclopentyl Carbamate

Retrosynthetic Analysis and Advanced Disconnection Strategies

A critical starting point in devising a synthesis for tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate is a thorough retrosynthetic analysis. This approach involves mentally deconstructing the target molecule into simpler, commercially available, or easily accessible precursors.

Identification of Key Precursors and Transformational Logic

The primary disconnection in the retrosynthesis of this compound is at the carbamate (B1207046) linkage. This bond can be logically formed through the reaction of a key amine intermediate, 1-methyl-3-aminocyclopentanone, with a tert-butoxycarbonyl (Boc) protecting group source, such as di-tert-butyl dicarbonate (B1257347) (Boc)₂O.

Further disconnection of the 1-methyl-3-aminocyclopentanone intermediate points towards 1-methyl-3-oxocyclopentanone as a direct precursor. The introduction of the amino group can be envisioned through various amination strategies. A logical precursor to this methylated ketone is 3-methylcyclopentanone (B121447), which can be synthesized from 5-hydroxymethylfurfural. This multi-step disconnection strategy is outlined below:

Retrosynthetic Pathway:

This analysis identifies 3-methylcyclopentanone and tert-butyl carbamate or its equivalent as crucial starting materials or key intermediates.

Development and Optimization of Synthetic Pathways

Building upon the retrosynthetic blueprint, the development of synthetic pathways focuses on efficient and selective reactions for each transformation.

Novel Amination and Carbonyl Functionalization Approaches for Cyclopentanone (B42830) Ring Systems

A pivotal step in the synthesis is the introduction of the amino group onto the cyclopentanone ring. Reductive amination of a ketone precursor, such as 1-methyl-3-oxocyclopentanone, stands out as a primary method. This reaction typically involves the treatment of the ketone with an ammonia (B1221849) source in the presence of a reducing agent.

Recent advancements in this area have focused on the development of novel catalytic systems to improve efficiency and selectivity. For instance, various ruthenium and nickel-based catalysts have been explored for the reductive amination of cyclic ketones. These catalysts can operate under milder conditions and offer higher yields compared to traditional methods.

Furthermore, direct amination techniques using hydroxylamine (B1172632) derivatives followed by reduction can also be employed. The regioselectivity of the amination is a critical aspect, and reaction conditions can be optimized to favor the desired 3-amino isomer.

Chemo- and Regioselective Carbamate Formation Reactions

The final step in the synthesis is the formation of the tert-butyl carbamate. This is typically achieved by reacting the 1-methyl-3-aminocyclopentanone intermediate with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

The chemoselectivity of this reaction is crucial, especially if other nucleophilic groups are present in the molecule. The reaction conditions, such as the choice of solvent and base, can be fine-tuned to ensure the selective protection of the amino group without affecting the ketone functionality. One-pot procedures that combine the reductive amination and the Boc-protection step have also been developed to streamline the synthesis.

Asymmetric Synthetic Routes to Chiral Analogs of the Compound (e.g., (S)-tert-Butyl (1-methyl-3-oxocyclopentyl)carbamate)

The synthesis of specific stereoisomers, such as (S)-tert-butyl (1-methyl-3-oxocyclopentyl)carbamate, requires the use of asymmetric synthetic strategies. Several approaches can be considered:

Resolution of Racemic Intermediates: A classical approach involves the synthesis of a racemic mixture of an advanced intermediate, such as 1-methyl-3-aminocyclopentanone, followed by resolution using a chiral resolving agent.

Chiral Pool Synthesis: Starting from a readily available chiral precursor can also lead to the desired enantiomer.

Asymmetric Catalysis: This modern approach utilizes chiral catalysts to induce stereoselectivity in a key reaction step. For instance, asymmetric reductive amination of 1-methyl-3-oxocyclopentanone using a chiral catalyst and a suitable reducing agent can directly yield the enantiomerically enriched amine intermediate. Chiral organocatalysts, such as proline derivatives, have shown promise in asymmetric Mannich reactions, which could be adapted for the synthesis of chiral β-amino ketones. orgsyn.org

Catalytic Systems for Enhanced Efficiency and Selectivity in Synthesis

The use of advanced catalytic systems is paramount for achieving high efficiency and selectivity in the synthesis of this compound.

Reaction StepCatalyst TypePurpose
Reductive AminationRuthenium or Nickel-based catalystsTo efficiently and selectively introduce the amino group onto the cyclopentanone ring under mild conditions. orgsyn.org
Asymmetric SynthesisChiral organocatalysts (e.g., proline derivatives)To catalyze asymmetric Mannich-type reactions for the stereoselective synthesis of chiral β-amino ketone precursors. orgsyn.org
Carbamate Formation4-(Dimethylamino)pyridine (DMAP)To catalyze the acylation of the amine with (Boc)₂O for efficient carbamate formation.

Green Chemistry and Sustainable Synthetic Protocols

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research, driven by the principles of green chemistry. In the context of this compound synthesis, this translates to the exploration of sustainable pathways that minimize waste, avoid hazardous reagents, and utilize renewable resources. Key areas of advancement include the use of carbon dioxide as a C1 building block and the implementation of solvent-minimized and mechanochemical techniques.

Utilization of Carbon Dioxide as a C1 Building Block in Carbamate Synthesis

The direct utilization of carbon dioxide (CO₂) as a C1 building block for carbamate synthesis represents a significant advancement in green chemistry. psu.eduresearchgate.net This approach is particularly attractive as it repurposes an abundant, non-toxic, and inexpensive greenhouse gas into value-added chemical products. psu.eduresearchgate.net Traditional methods for carbamate production often rely on hazardous reagents like phosgene (B1210022) or isocyanates, making the CO₂-based route a safer and more sustainable alternative. researchgate.net

The synthesis of carbamates from CO₂, an amine, and an alcohol is a halogen-free process that can be achieved under relatively mild conditions. psu.edursc.org The reaction involves the activation of the thermodynamically stable CO₂ molecule, which readily combines with amines at ambient temperature and atmospheric pressure to form the corresponding carbamic acids. psu.edu The subsequent dehydrative condensation with an alcohol, such as tert-butanol, to form the carbamate is the more challenging step and often requires catalytic intervention to proceed efficiently. psu.edu

Various catalytic systems have been developed to facilitate this transformation. Basic catalysts, for instance, have demonstrated efficacy in converting both linear and branched aliphatic amines into carbamates with good yields. psu.edu Research has also explored the use of immobilized organic bases, which offer the advantage of easy recovery and reusability, further enhancing the sustainability of the process. researchgate.net

Catalyst SystemAmine SubstrateAlkylating AgentReaction ConditionsYieldReference
Basic catalysts (e.g., Cs₂CO₃)Linear and branched aliphatic aminesAlcohols2.5 MPa CO₂Good psu.edu
Immobilized DBUVarious aminesAlkyl halidesMild conditionsUp to 95% researchgate.net
Catalyst-freePrimary and secondary aminesAlkyl halides with DBUContinuous flow, 50 minGood to excellent acs.org

A novel approach for the continuous preparation of carbamates utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an additive, significantly reducing the reaction time typically required for CO₂-based carbamate synthesis. acs.org This method allows for the direct and efficient fixation of CO₂ without the need for costly metal catalysts. acs.org The versatility of these methods allows for the synthesis of a wide range of carbamates by varying the amine and alkylating agent, demonstrating the potential for broad application in organic synthesis. researchgate.net

Solvent-Minimized and Mechanochemical Approaches

Reducing solvent usage is a primary goal of green chemistry, as solvents contribute significantly to chemical waste and environmental impact. Solvent-minimized and mechanochemical approaches offer promising alternatives to traditional solution-phase synthesis. researchgate.netrsc.org

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), can lead to the formation of products that are difficult to obtain from solution-based routes. rsc.org This technique often results in higher yields, shorter reaction times, and a significant reduction in solvent waste. researchgate.netrsc.org

In the context of carbamate synthesis, mechanochemical methods have been successfully employed. For instance, the synthesis of carbamates using 1,1'-carbonyldiimidazole (B1668759) can be effectively carried out in a vibrational or planetary ball mill. acs.orgepa.gov This solvent-free approach enhances the reactivity of the alcohol and the carbamoyl-imidazole intermediate under mild conditions, eliminating the need for activation steps that are often required in solution-phase synthesis. acs.org

Synthetic ApproachKey ReagentsConditionsAdvantagesReference
Mechanochemical Synthesis1,1'-Carbonyldiimidazole, Alcohol, AmineVibrational/Planetary Ball MillSolvent-free, mild conditions, enhanced reactivity, no activation needed acs.orgepa.gov
Solvent-free GrindingSubstituted Halides, AminesRoom temperatureMild conditions, short reaction time, no column chromatography, excellent yields rsc.org

These solvent-free methods align with the principles of sustainable chemistry by minimizing waste and energy consumption. The ability to perform these reactions at room temperature and isolate products without the need for chromatographic purification further contributes to their environmental and economic benefits. rsc.org The development of such protocols is crucial for the large-scale, sustainable production of important chemical intermediates like this compound.

Advanced Reaction Chemistry and Mechanistic Studies of Tert Butyl N 1 Methyl 3 Oxocyclopentyl Carbamate

Reactivity Profiling of the Carbamate (B1207046) Moiety

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a variety of reaction conditions and its susceptibility to cleavage under specific, typically acidic, conditions.

Selective Deprotection Strategies and Underlying Mechanisms

The removal of the Boc group is a fundamental transformation, proceeding through a mechanism that leverages the stability of the tert-butyl cation. total-synthesis.com

Mechanism of Acid-Catalyzed Deprotection: The standard mechanism for Boc deprotection involves protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.com This initial protonation is followed by the collapse of the protonated intermediate, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine. total-synthesis.com The formation of gaseous byproducts (isobutene from the cation and CO2) provides a strong thermodynamic driving force for the reaction. total-synthesis.com

Alternative, milder methods have been developed to avoid the use of strong acids, which can be detrimental to sensitive substrates. These include using Lewis acids, or thermal conditions. nih.govnih.gov Thermal deprotection can be performed in various solvents, with selectivity sometimes achieved by controlling the temperature, especially in molecules with multiple Boc groups of differing lability (e.g., alkyl vs. aryl). nih.gov

The table below summarizes common conditions for the deprotection of the Boc group.

Reagent(s)Solvent(s)TemperatureNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room Temp.Standard, highly effective conditions. nih.gov
Hydrochloric Acid (HCl)Dioxane, Methanol, Ethyl AcetateRoom Temp.Common and cost-effective; can be slower than TFA. nih.gov
Oxalyl Chloride / MethanolMethanolRoom Temp.A mild method that may proceed through a mechanism other than simple in situ HCl generation. nih.gov
Phosphoric AcidWaterElevated Temp.An alternative aqueous acidic condition. nih.gov
Heat (Thermal)Methanol, Toluene150-250 °CCan be performed without acid, useful for selective deprotection in continuous flow systems. nih.gov

N-Functionalization and Derivatization Reactions for Library Generation

Once deprotected, the resulting secondary amine, 1-methyl-3-oxocyclopentan-1-amine, becomes a versatile handle for N-functionalization, enabling the generation of diverse chemical libraries. The free secondary amine is a potent nucleophile and can undergo a variety of classical amine reactions.

N-Alkylation: The secondary amine can be alkylated using alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) to prevent quaternization.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) yields the corresponding amides. This is a robust method for introducing a wide range of substituents.

Reductive Amination: The secondary amine can react with other aldehydes or ketones to form an iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to form a tertiary amine. This powerful C-N bond-forming reaction is a cornerstone of library synthesis.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base provides stable sulfonamides.

Michael Addition: As a soft nucleophile, the amine can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds to introduce more complex side chains.

These derivatization strategies allow for the systematic modification of the nitrogen substituent, which is a key approach in medicinal chemistry for exploring structure-activity relationships (SAR).

Transformations Involving the 3-Oxocyclopentyl Ring System

The ketone functionality of the 3-oxocyclopentyl ring is a hub for carbon-carbon and carbon-heteroatom bond formation, offering numerous avenues for structural modification.

Carbonyl Reactivity: Advanced Addition and Condensation Reactions

The carbonyl group undergoes a wide array of addition and condensation reactions, fundamentally altering the cyclopentyl scaffold.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These are powerful methods for converting the ketone into an alkene. The Wittig reaction utilizes a phosphonium ylide (e.g., Ph₃P=CH₂) to introduce a double bond. wikipedia.orgmasterorganicchemistry.com The Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate carbanion, is often preferred as it typically provides excellent selectivity for the (E)-alkene and the water-soluble phosphate byproduct simplifies purification. wikipedia.orgorganic-chemistry.org

Nucleophilic Addition: Organometallic reagents such as Grignard reagents (R-MgBr) and organolithiums (R-Li) add to the carbonyl carbon to form tertiary alcohols. The stereochemical outcome of such additions is often governed by steric hindrance, with the nucleophile preferentially attacking from the face opposite the C1 substituent.

Formation of Imines and Enamines: The ketone can condense with primary amines to form imines or with secondary amines to form enamines. These intermediates are themselves valuable for further functionalization. stackexchange.com

Cyanohydrin Formation: The addition of trimethylsilyl cyanide (TMSCN) followed by hydrolysis yields a cyanohydrin, introducing both a hydroxyl group and a nitrile, which can be further elaborated into carboxylic acids or amines.

The following table outlines key carbonyl transformation reactions.

Reaction TypeReagent(s)Product TypeKey Features
Wittig OlefinationR-CH₂-PPh₃⁺Br⁻, Base (e.g., n-BuLi)AlkeneFixes the position of the double bond. libretexts.org
HWE Olefination(EtO)₂P(O)CH₂-R, Base (e.g., NaH)(E)-AlkeneGenerally gives high E-selectivity; easier workup. wikipedia.orgconicet.gov.ar
Grignard AdditionR-MgX, then H₃O⁺Tertiary AlcoholC-C bond formation.
Reductive AminationR₂NH, NaBH(OAc)₃Tertiary AmineC-N bond formation.
Knoevenagel CondensationActive methylene compound, baseα,β-Unsaturated systemC-C double bond formation with electron-withdrawing groups.

Stereoselective Alpha-Functionalization of the Ketone

The carbons adjacent to the ketone (the α-positions, C2 and C4) can be functionalized via enolate chemistry. bham.ac.ukmasterorganicchemistry.com The methyl group at C1 makes the two α-positions electronically and sterically distinct. Deprotonation can lead to two different enolates: the less substituted "kinetic" enolate (at C2) or the more substituted "thermodynamic" enolate (at C4).

Kinetic vs. Thermodynamic Enolates: Formation of the kinetic enolate is favored by using strong, sterically hindered bases (e.g., lithium diisopropylamide, LDA) at low temperatures with rapid addition of the ketone. The thermodynamic enolate is favored by using weaker bases (e.g., NaH, alkoxides) at higher temperatures, allowing the system to equilibrate to the more stable enolate.

Stereoselective Alkylation: Once formed, the enolate is a powerful nucleophile that can be trapped with electrophiles, such as alkyl halides, to form a new C-C bond at the α-position. masterorganicchemistry.com The stereoselectivity of this addition can be influenced by the existing stereocenter at C1. In related N-Boc protected cyclic amine systems, directing effects from the protected nitrogen can be exploited to achieve high diastereoselectivity. nih.gov

α-Halogenation: Enolates react with halogen sources (e.g., Br₂, N-bromosuccinimide) to produce α-halo ketones. masterorganicchemistry.com These products are valuable precursors for subsequent reactions, including skeletal rearrangements.

Skeletal Rearrangements and Ring Transformations

The bifunctional nature of the molecule allows for elegant skeletal rearrangements that can dramatically alter the carbon framework, providing access to different ring systems.

Favorskii Rearrangement: This reaction transforms an α-halo ketone into a carboxylic acid derivative with a contracted ring system. wikipedia.orgalfa-chemistry.com For the title compound, α-halogenation at C2 followed by treatment with a base (e.g., sodium methoxide) would be expected to proceed through a bicyclic cyclopropanone intermediate. Subsequent nucleophilic ring-opening would yield a derivative of 1-(Boc-amino)-1-methylcyclobutane-2-carboxylic acid. This constitutes a powerful ring-contraction methodology. nrochemistry.com

Beckmann Rearrangement: This reaction converts a ketoxime into a lactam (a cyclic amide), resulting in ring expansion. wikipedia.orgalfa-chemistry.com The ketone of the title compound can be converted to its oxime with hydroxylamine (B1172632). Treatment of the oxime with an acid (e.g., H₂SO₄, PPA) or other reagents like TsCl promotes a rearrangement. lscollege.ac.in The group anti-periplanar to the oxime's hydroxyl group migrates to the nitrogen, expanding the five-membered ring to a six-membered piperidinone (lactam) skeleton. wikipedia.orgmasterorganicchemistry.com

Schmidt Reaction: A related ring-expansion can be achieved via the Schmidt reaction, where the ketone is treated directly with hydrazoic acid (HN₃) or trimethylsilyl azide (TMSN₃) under acidic conditions. wikipedia.orgorganic-chemistry.org This reaction also produces a lactam, often with complementary regioselectivity to the Beckmann rearrangement, by inserting a nitrogen atom adjacent to the carbonyl group. nih.gov

These rearrangements are summarized below.

RearrangementStarting MoietyKey Reagent(s)Product SkeletonTransformation
Favorskiiα-Halo KetoneBase (e.g., NaOMe)Cyclobutanecarboxylic Acid Deriv.Ring Contraction alfa-chemistry.com
BeckmannKetoximeAcid (e.g., H₂SO₄)Piperidinone (Lactam)Ring Expansion wikipedia.org
SchmidtKetoneHydrazoic Acid (HN₃), H⁺Piperidinone (Lactam)Ring Expansion wikipedia.org

Detailed Mechanistic Investigations of Key Transformations

The chemical behavior of tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate is primarily dictated by the interplay between the bulky tert-butoxycarbonyl (Boc) protecting group, the secondary amine, the methyl-substituted quaternary carbon, and the ketone functionality within the cyclopentyl ring. Key transformations would likely involve reactions at the carbonyl group (e.g., reduction, addition, enolate formation) and reactions involving the carbamate moiety (e.g., deprotection, cyclization). Understanding the mechanisms of these transformations at a molecular level is crucial for controlling reaction outcomes and designing synthetic pathways.

Kinetic and Thermodynamic Parameters of Reactions

The study of reaction kinetics provides quantitative insight into the rates of chemical processes, while thermodynamics governs the extent to which a reaction will proceed and the relative stability of reactants and products. For a molecule like this compound, these parameters are essential for optimizing reaction conditions and predicting product distributions.

Kinetic Parameters: The rates of reactions involving this compound would be influenced by several factors, including steric hindrance from the Boc group and the methyl group, the nucleophilicity or electrophilicity of reagents, and the stability of any intermediates. For instance, in a nucleophilic addition to the carbonyl group, the rate would be dependent on the concentration of both the carbamate and the nucleophile. The rate law for such a reaction could be expressed as:

Rate = k[this compound]^m[Nucleophile]^n

where k is the rate constant, and m and n are the reaction orders with respect to each reactant. Experimental determination of these parameters would typically involve monitoring the concentration of reactants or products over time using techniques like spectroscopy (NMR, UV-Vis) or chromatography (HPLC, GC).

Thermodynamic Parameters: The key thermodynamic parameters for a reaction are the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS). These values determine the spontaneity and equilibrium position of a reaction. For example, the acid-catalyzed deprotection of the Boc group is a common transformation. The thermodynamics of this reaction would be governed by the stability of the starting carbamate, the protonated intermediate, the resulting amine, and the byproducts (tert-butyl cation and carbon dioxide). Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to calculate these thermodynamic quantities, providing valuable insights into reaction feasibility. A theoretical study on cyclopentanone (B42830) oxidation, for instance, has utilized ab initio calculations to determine thermodynamic parameters for various reaction pathways, a methodology directly applicable to the study of our target compound nih.gov.

Table 1: Hypothetical Kinetic and Thermodynamic Data for the Reduction of the Carbonyl Group

ParameterValueConditions
Rate Constant (k)1.2 x 10-3 M-1s-1NaBH4, Methanol, 25°C
Activation Energy (Ea)55 kJ/mol
Enthalpy of Reaction (ΔH)-85 kJ/mol
Gibbs Free Energy (ΔG)-92 kJ/mol

Note: This data is illustrative and represents typical values for the reduction of a cyclic ketone. Specific experimental data for this compound is not available.

Isotopic Labeling Studies for Reaction Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed reaction mechanisms wikipedia.org. By replacing an atom with one of its isotopes (e.g., 12C with 13C, 1H with 2D, or 14N with 15N), the position of the labeled atom in the products can be determined using techniques such as mass spectrometry or NMR spectroscopy.

For this compound, several key transformations could be investigated using this method:

Enolate Formation and Alkylation: To probe the mechanism of enolate formation, the hydrogen atoms alpha to the carbonyl group could be replaced with deuterium. Subsequent reaction with an electrophile would reveal the regioselectivity of enolate formation by tracking the position of the deuterium atoms in the product.

Carbamate Hydrolysis: The mechanism of Boc deprotection could be studied by labeling the carbonyl carbon of the carbamate with 13C or the nitrogen atom with 15N. Following the reaction, the location of the isotope in the products (the resulting amine and carbon dioxide) would confirm the bond cleavage points. General methodologies for the carbon isotope labeling of carbamates have been developed and could be applied here rsc.orgunipi.it.

Rearrangement Reactions: In the event of skeletal rearrangements, isotopic labeling of the cyclopentyl ring carbons would be indispensable for tracking the movement of atoms and elucidating the intricate steps of the rearrangement pathway.

Table 2: Potential Isotopic Labeling Studies and Expected Outcomes

Labeled AtomReaction StudiedAnalytical TechniqueExpected Information
2H at C2 and C4Base-catalyzed Aldol Condensation2H NMR, Mass SpectrometryDetermination of which α-proton is abstracted to form the enolate.
13C at Carbonyl of Boc groupAcid-catalyzed Deprotection13C NMR, Mass SpectrometryConfirmation of the origin of the carbon atom in the released CO2.
15N in CarbamateCurtius-like Rearrangement15N NMRTracing the nitrogen atom's position in the rearranged product.

Transition State Analysis and Energy Profiles

Transition state theory provides a framework for understanding reaction rates based on the properties of the transition state, which is the highest energy point along the reaction coordinate. Computational chemistry plays a pivotal role in this area, allowing for the calculation of transition state structures and their corresponding energies.

Transition State Analysis: For a given reaction of this compound, computational methods can be used to locate the transition state structure. Analysis of this structure, including bond lengths and angles, can provide a detailed picture of which bonds are breaking and forming at the climax of the reaction. For example, in a Diels-Alder reaction where the cyclopentenone derivative (formed from the title compound) acts as a dienophile, the transition state would show the partial formation of the new carbon-carbon bonds of the resulting six-membered ring.

Energy Profiles: By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur as the reaction progresses. The height of the energy barrier from the reactants to the transition state corresponds to the activation energy (Ea), which is a key determinant of the reaction rate. For competing reaction pathways, the calculated activation energies can predict which product is likely to be favored kinetically. For instance, a study on the synthesis of cyclic carbamates utilized DFT calculations to elucidate the reaction mechanism and energy profiles, demonstrating the power of this approach rsc.org.

Table 3: Calculated Energy Profile for a Hypothetical Reaction Step

SpeciesRelative Energy (kcal/mol)
Reactants0
Transition State 1+15.2
Intermediate-5.7
Transition State 2+12.8
Products-20.1

Note: This table represents a hypothetical two-step reaction involving an intermediate. The values are illustrative of what would be obtained from computational analysis.

Strategic Application of Tert Butyl N 1 Methyl 3 Oxocyclopentyl Carbamate As a Versatile Synthetic Building Block

Role in the Total Synthesis of Structurally Complex Natural Products

No published research could be found that documents the use of tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate as an intermediate or key building block in the total synthesis of any structurally complex natural products.

Construction of Diverse Heterocyclic and Carbocyclic Scaffolds

There is no available literature detailing the application of this compound in the synthesis of diverse heterocyclic or carbocyclic scaffolds.

Precursor for Advanced Organic Materials

No studies or patents were identified that describe the use of this compound as a precursor for the development of advanced organic materials.

Advanced Analytical Techniques for In Depth Structural and Mechanistic Investigations of Tert Butyl N 1 Methyl 3 Oxocyclopentyl Carbamate

Development of Hyphenated Analytical Methodologies for In-Situ Reaction Monitoring

The synthesis of tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate, like many organic reactions, benefits significantly from real-time monitoring to optimize reaction conditions, understand kinetics, and identify intermediates or byproducts. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for this purpose.

A prominent example is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). An automated HPLC-MS system can be configured to withdraw aliquots from the reaction vessel at set intervals. nist.govchemicalbook.com Each aliquot is rapidly quenched, diluted, and injected into the HPLC for separation of the starting materials, intermediates, product, and any impurities. The eluent is then directed into a mass spectrometer, which provides mass information for each separated component, allowing for positive identification and quantification. uni.luresearchgate.net This setup enables the generation of precise reaction profiles, tracking the consumption of reactants and the formation of the product over time. nist.gov Such data is invaluable for detailed mechanistic studies and for process optimization in both laboratory and industrial settings. newdrugapprovals.org

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a newly synthesized compound. For this compound (molecular formula C₁₁H₁₉NO₃), HRMS would provide a highly accurate mass measurement of the molecular ion, typically within a few parts per million (ppm) of the theoretical value (213.1365 g/mol ), thus confirming its elemental formula.

Tandem mass spectrometry (MS/MS) experiments further illuminate the structure by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at the labile tert-butoxycarbonyl (Boc) group and within the cyclopentanone (B42830) ring.

Key predicted fragmentation pathways include:

Loss of isobutylene (B52900): A characteristic fragmentation of the Boc group, leading to a carbamic acid intermediate which readily decarboxylates. This results in a neutral loss of 56 Da (C₄H₈). chemscene.com

Loss of the entire Boc group: This involves the loss of isobutylene and carbon dioxide, a total neutral loss of 100 Da. mzcloud.org

Formation of the tert-butyl cation: Cleavage of the C-O bond of the carbamate (B1207046) can produce a stable tert-butyl cation at m/z 57.

α-Cleavage of the cyclopentanone ring: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for cyclic ketones. google.com This can lead to the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules from the ring.

Predicted m/zPredicted Ion FormulaPredicted Fragmentation Pathway
214.1438[C₁₁H₂₀NO₃]⁺[M+H]⁺
158.0863[C₇H₁₂NO₂]⁺[M+H - C₄H₈]⁺ (Loss of isobutylene)
114.0913[C₆H₁₂N]⁺[M+H - C₅H₈O₂]⁺ (Loss of Boc group)
57.0704[C₄H₉]⁺[tert-butyl]⁺

Note: The data in this table is predicted based on common fragmentation patterns of tert-butyl carbamates and has not been experimentally verified for this specific compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution.

While solution-state NMR provides information on the averaged structure of a molecule, solid-state NMR (ssNMR) can probe the structure in the crystalline or amorphous solid state. This is particularly relevant for studying polymorphism, a phenomenon where a compound can exist in multiple crystalline forms. wiley-vch.de Different polymorphs can have distinct physical properties. Carbamates are known to exhibit polymorphism, where variations in crystal packing arise from different hydrogen-bonding networks and other intermolecular interactions. rsc.org

Should this compound exhibit polymorphism, ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) ssNMR experiments would reveal different sets of chemical shifts for the carbon atoms in each polymorphic form, reflecting their unique solid-state environments. chemscene.com To date, no specific solid-state NMR studies have been published for this compound.

The carbamate functional group can exhibit restricted rotation around the N-C(O) bond due to the partial double-bond character arising from lone pair delocalization from the nitrogen atom. This can lead to the existence of syn and anti conformers, which may interconvert on the NMR timescale. nih.gov

Dynamic NMR (DNMR) experiments, which involve recording spectra at variable temperatures, can be used to study such conformational exchange processes. At low temperatures, the interconversion may be slow enough to observe distinct signals for each conformer. As the temperature is raised, the rate of exchange increases, causing the signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. Analysis of these line-shape changes allows for the determination of the energy barrier to rotation. The cyclopentanone ring itself can also undergo conformational changes (e.g., envelope or twist conformations), which could potentially be studied by DNMR.

While 1D ¹H and ¹³C NMR provide initial information, complex structures require 2D NMR experiments for complete assignment.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings, allowing for the identification of protons that are on adjacent carbons. It helps trace out the proton connectivity within the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing unambiguous C-H one-bond correlations.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons (like the carbonyl carbon and the C1-methyl carbon) and for connecting different spin systems, for example, linking the tert-butyl protons to the carbamate carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. It is essential for determining the stereochemistry of the molecule, for instance, the spatial relationship between the methyl group at C1 and the protons on the cyclopentyl ring.

Predicted ¹H and ¹³C NMR Chemical Shifts
PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Predicted Multiplicity
C=O (Carbamate)155-156--
C=O (Ketone)215-220--
C(CH₃)₃~80--
C(CH₃)₃~28~1.45s
C155-60--
C1-CH₃25-30~1.30s
C2/C545-502.2-2.6m
C435-402.0-2.4m
NH-~5.0br s

Note: The data in this table is predicted based on typical chemical shifts for the functional groups present and has not been experimentally verified for this specific compound.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing Analysis

The most definitive method for determining the three-dimensional structure of a crystalline solid is Single-Crystal X-ray Diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. For this compound, which is a chiral molecule, X-ray crystallography on a single crystal of one enantiomer would unambiguously determine its absolute stereochemistry.

Furthermore, the crystal structure reveals how molecules pack together in the solid state. This includes the identification of intermolecular interactions, such as hydrogen bonds between the N-H group of one molecule and a carbonyl oxygen of a neighboring molecule, which dictate the supramolecular architecture. While crystal structures for related compounds like N-Boc protected amino acids and other carbamates have been reported, no crystallographic data is currently available in the public domain for this compound. researchgate.net

Future Directions and Emerging Research Opportunities

Exploration of Asymmetric Catalysis in Syntheses Involving the Compound

The presence of a stereocenter at the C1 position of the cyclopentyl ring invites the development of asymmetric synthetic methodologies to access enantiomerically pure forms of tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate. Future research will likely focus on organocatalytic and metal-catalyzed approaches to control the stereochemistry during the formation of the cyclopentanone (B42830) ring.

Key Research Thrusts:

Organocatalytic Cascade Reactions: The use of chiral organocatalysts, such as proline derivatives, could facilitate cascade reactions like double Michael additions to construct the polysubstituted cyclopentanone core with high enantioselectivity. nih.govacs.org This approach could allow for the creation of four contiguous stereocenters in a single step. nih.govacs.org

Metal-Complex Catalysis: Asymmetric nitroaldol (Henry) reactions promoted by chiral metal complexes could be a key step in synthesizing enantiopure precursors. semanticscholar.org Subsequent intramolecular cycloaddition reactions can then form the desired cyclopentanone ring with a defined stereocenter. semanticscholar.org

N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed annulation of enals presents another innovative route. nih.gov Exploring the dimerization of α,β-unsaturated aldehydes or cross-reactions could lead to C2 symmetric or differentially substituted cyclopentanones, which are precursors to the target compound. nih.gov

The development of these enantioselective methods is crucial for synthesizing specific stereoisomers of the compound, which is vital for applications in medicinal chemistry and chiral materials.

Integration into Automated and High-Throughput Synthesis Platforms

To accelerate the discovery of novel derivatives and their applications, the synthesis of this compound and its analogs can be integrated into modern automated platforms. High-throughput and continuous-flow systems offer significant advantages in terms of speed, efficiency, and reproducibility. researchgate.netkit.edu

Potential Implementations:

Continuous-Flow Synthesis: Carbamate (B1207046) synthesis can be efficiently performed in continuous-flow reactors. nih.gov This methodology allows for precise control over reaction parameters, reduces reaction times, and enhances safety, particularly when handling reactive intermediates. nih.govresearchgate.net A flow-based approach for this compound would enable rapid production and purification.

Automated High-Throughput Experimentation (HTE): Robotic platforms can be employed to perform numerous reactions in parallel, allowing for rapid screening of catalysts, solvents, and reaction conditions. researchgate.netkit.edu This would be particularly useful for optimizing asymmetric syntheses or exploring derivatization reactions of the ketone or carbamate moieties.

Library Synthesis: By combining automated synthesis with a diverse set of building blocks, large libraries of analogs of this compound can be generated. These libraries are invaluable for structure-activity relationship (SAR) studies in drug discovery and for screening for new materials with desired properties.

The data below illustrates a conceptual comparison between traditional batch synthesis and a potential automated flow synthesis for producing derivatives.

ParameterTraditional Batch SynthesisAutomated Flow Synthesis
Reaction Time Hours to DaysMinutes to Hours
Scalability Difficult, requires re-optimizationStraightforward, by extending run time
Reproducibility VariableHigh
Screening Capacity Low (one at a time)High (parallel or sequential)
Safety Manual handling of reagentsMinimized manual handling

Discovery of Novel Reactivity and Unprecedented Transformations

The N-Boc protecting group, while known for its stability, can participate in various chemical transformations beyond simple deprotection. researchgate.net Future research should focus on leveraging the interplay between the ketone, the protected amine, and the methyl-substituted quaternary center to uncover novel reactivity.

Areas for Investigation:

Intramolecular Reactions: The proximity of the ketone and the N-Boc group could be exploited to trigger intramolecular cyclizations or rearrangements under specific conditions (e.g., Lewis acid catalysis), potentially leading to novel heterocyclic scaffolds. researchgate.net

Functionalization of the Cyclopentyl Ring: The ketone provides a handle for various alpha-functionalization reactions. Furthermore, methods for the direct C-H functionalization of unprotected cyclic amines are emerging, suggesting that after deprotection, the cyclopentylamine core could be further modified. nih.gov

Reactivity of the Carbamate Group: While typically used as a protecting group, the carbamate moiety itself can be a reactive partner in certain transformations, such as in the synthesis of ureas or other functional groups. researchgate.netresearchgate.net Exploring its reactivity under non-standard conditions could yield unexpected products. For instance, N-Boc protected amines can be directly converted into amides via rhodium-catalyzed coupling with arylboroxines. organic-chemistry.org

Potential for Derivatization in Non-Biological Material Science Applications

While many applications of carbamates are in the biological sciences, their structural features are also valuable in material science. nih.gov The rigid cyclopentyl core and the hydrogen-bonding capabilities of the carbamate group make this compound an interesting building block for new materials.

Potential Applications:

Polymer Chemistry: Carbamates are the fundamental repeating unit in polyurethanes. wikipedia.org After deprotection of the Boc group and potential modification of the ketone, the resulting amino alcohol or diamine derivative could be used as a monomer to synthesize novel polyurethanes or polyamides with unique thermal or mechanical properties derived from the substituted cyclopentyl backbone.

Functional Materials: The compound can be derivatized with photoresponsive, electro-active, or other functional groups. These derivatives could be investigated for use in molecular switches, sensors, or as components in liquid crystals. The chirality of the molecule could also be exploited to create chiral polymers for applications in enantioselective separations or as chiral ligands.

Surface Modification: The amine functionality (after deprotection) can be used to anchor the molecule onto surfaces, modifying their properties. For example, it could be grafted onto silica or polymer surfaces to alter their hydrophobicity, create recognition sites, or serve as an initiation point for surface-initiated polymerization.

Synergistic Approaches Combining Computational Predictions with Experimental Validation

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding and accelerating experimental research. A synergistic approach combining theoretical calculations with laboratory experiments is a key future direction for research on this compound.

Computational and Experimental Synergy:

Reactivity and Mechanistic Studies: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states for potential new transformations. mdpi.com This can help in understanding reaction mechanisms and in predicting the feasibility of novel reactions before attempting them experimentally. Computational studies have been performed on substituted cyclopentanones to understand their stability and electronic properties. semanticscholar.orgznaturforsch.comznaturforsch.comresearchgate.net

Prediction of Properties: Computational methods like COSMO-RS can estimate physicochemical properties such as boiling points, dielectric constants, and electrochemical stability windows for the parent compound and its derivatives. mdpi.com This information is valuable for designing molecules with specific properties for material science applications.

Spectroscopic Analysis: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR spectra). Comparing calculated spectra with experimental data can aid in the structural confirmation of new compounds and in understanding conformational preferences.

The table below outlines key molecular properties of substituted cyclopentanones that can be investigated through a combined computational and experimental approach.

PropertyComputational MethodExperimental Validation
Molecular Geometry Geometry Optimization (e.g., MINDO-Forces, DFT) znaturforsch.comX-ray Crystallography
Keto-Enol Tautomerism Gibbs Free Energy Calculation semanticscholar.orgznaturforsch.comNMR Spectroscopy
Reaction Energetics Transition State Theory, DFT mdpi.comKinetic Studies, Calorimetry
Electronic Properties HOMO/LUMO Energy Calculation mdpi.comCyclic Voltammetry, UV-Vis Spectroscopy
Heat of Formation Semi-empirical (e.g., MINDO/3) or ab initio methods znaturforsch.comresearchgate.netCalorimetry

By integrating these computational approaches with experimental synthesis and characterization, a deeper understanding of this compound can be achieved, paving the way for its rational design and application in diverse fields.

Q & A

Q. What is the structural significance of tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate in organic synthesis?

The compound features a rigid cyclopentyl backbone with a ketone group (3-oxo) and a methyl substituent, which sterically influences reactivity. The tert-butyl carbamate (Boc) group acts as a protective moiety for amines, enabling selective deprotection in multistep syntheses. Its stereoelectronic properties make it a versatile intermediate for constructing bicyclic systems or functionalized cyclopentanes in medicinal chemistry .

Q. What are standard synthetic routes for this compound?

A common method involves reacting tert-butyl carbamate with 1-methyl-3-oxocyclopentylamine under basic conditions (e.g., NaHCO₃ or Et₃N) in aprotic solvents like THF or DCM. The reaction typically proceeds via nucleophilic substitution, with yields optimized by controlling temperature (0–25°C) and stoichiometric ratios . Purification often employs column chromatography using ethyl acetate/hexane gradients.

Advanced Research Questions

Q. How can researchers optimize the stereoselective synthesis of this compound derivatives?

Stereocontrol challenges arise from the cyclopentyl ring’s conformational flexibility. Strategies include:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (1R)-1-methyl-3-oxocyclopentylamine) to direct stereochemistry .
  • Catalytic asymmetric synthesis : Employing organocatalysts (e.g., proline derivatives) or transition-metal complexes to induce enantioselectivity during carbamate formation .
  • Dynamic kinetic resolution : Exploiting equilibrium between ring conformers under specific reaction conditions (e.g., low-temperature NMR monitoring) .

Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Discrepancies may arise from dynamic effects in solution (e.g., ring puckering) versus solid-state rigidity. Methodological approaches include:

  • VT-NMR : Variable-temperature NMR to identify conformational equilibria .
  • DFT calculations : Comparing computed chemical shifts with experimental data to validate structures .
  • Complementary techniques : Combining NOESY (for spatial proximity) and XRD (for absolute configuration) .

Q. What are the reactivity patterns of the 3-oxo group under reductive or nucleophilic conditions?

The ketone is susceptible to:

  • Reduction : NaBH₄ or LiAlH₄ yields the secondary alcohol, useful for further functionalization (e.g., Mitsunobu reactions) .
  • Nucleophilic addition : Grignard reagents add to the carbonyl, forming tertiary alcohols, but steric hindrance from the methyl group may limit reactivity .
  • Protection strategies : Trimethylsilyl enol ether formation to prevent unwanted side reactions during multistep syntheses .

Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?

  • Assay design : Use fluorescence-based or calorimetric (ITC) assays to measure binding affinity to target enzymes (e.g., proteases or kinases).
  • Competitive inhibition studies : Compare IC₅₀ values with and without pre-incubation to determine reversibility .
  • Structural analysis : Co-crystallization with enzymes (e.g., using SHELX for refinement) to identify binding motifs .

Q. What experimental precautions are critical for handling tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate in acidic/basic conditions?

  • Acid sensitivity : The Boc group hydrolyzes under strong acids (e.g., TFA), requiring neutral pH during storage.
  • Base-mediated decomposition : Avoid prolonged exposure to strong bases (e.g., NaOH), which may cleave the carbamate .
  • Stability testing : Monitor degradation via HPLC-UV under stress conditions (e.g., 40°C, 75% RH) to establish shelf-life .

Q. How can researchers address contradictions in reported biological activity data across studies?

Discrepancies may stem from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) and validate with positive controls .
  • Impurity profiles : Characterize batches via LC-MS to rule out side products affecting activity .
  • Solubility effects : Use DMSO stock solutions at consistent concentrations (<0.1% v/v) to avoid solvent interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.